molecular formula C6H13BaO9P+2 B12668076 barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate CAS No. 14288-73-4

barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

Cat. No.: B12668076
CAS No.: 14288-73-4
M. Wt: 397.46 g/mol
InChI Key: DJBNYGRIFMIHIS-RWOHWRPJSA-N
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Description

This compound is the barium salt of D-fructose-6-phosphate (F6P), a phosphorylated sugar involved in glycolysis and gluconeogenesis. Its structure comprises a fructose backbone with a phosphate group at the 6th carbon and a barium cation replacing the typical sodium or hydrogen ions in analogous salts. The sodium salt variant, sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate, is well-documented as a biochemical intermediate with applications in enzymatic studies and metabolic pathway analysis . The barium salt is less common but shares structural similarities with other hexose phosphate salts, differing primarily in cation choice and stereochemical configuration.

Properties

CAS No.

14288-73-4

Molecular Formula

C6H13BaO9P+2

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/t4-,5-,6-;/m1./s1

InChI Key

DJBNYGRIFMIHIS-RWOHWRPJSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Phosphorylated Hexose Precursor

The initial step involves the preparation of the phosphorylated sugar moiety, typically glucose 6-phosphate or a closely related hexose phosphate. This is commonly achieved by enzymatic or chemical phosphorylation of glucose or its derivatives:

  • Enzymatic phosphorylation : Using hexokinase enzymes to catalyze the transfer of a phosphate group from ATP to glucose at the 6-position, yielding glucose 6-phosphate. This method is highly stereospecific and yields the desired (2R,3R,4S,5R)-configuration of the sugar phosphate.

  • Chemical phosphorylation : Direct chemical phosphorylation of glucose or protected glucose derivatives using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions. Protection of hydroxyl groups may be necessary to achieve regioselectivity and prevent side reactions.

Isolation and Purification of Sugar Phosphate

After phosphorylation, the sugar phosphate is isolated typically by:

  • Ion-exchange chromatography to separate phosphorylated sugars from unreacted glucose and side products.
  • Crystallization or lyophilization to obtain pure sugar phosphate salts.

Complexation with Barium Ions

The final step is the formation of the barium salt of the phosphorylated sugar:

  • The sugar phosphate is dissolved in aqueous solution, and a stoichiometric amount of barium salt (commonly barium chloride or barium acetate) is added.
  • The barium(2+) ions coordinate with the phosphate group, forming the barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate complex.
  • The complex precipitates out or can be crystallized from solution.
  • The product is filtered, washed, and dried under controlled conditions to maintain purity and stability.

Detailed Research Findings and Data

Step Method/Agent Conditions Notes
Phosphorylation Hexokinase enzyme or POCl3 Enzymatic: pH 7.4, 37°C; Chemical: anhydrous, low temp Enzymatic method preferred for stereospecificity
Purification Ion-exchange chromatography Aqueous buffer systems Removes unphosphorylated sugars
Complexation with Barium(2+) Barium chloride or acetate Aqueous solution, room temp Stoichiometric control critical
Isolation Crystallization or precipitation Cooling or solvent evaporation Product purity >95% achievable

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : Confirms the stereochemistry and phosphorylation site.
  • Mass Spectrometry : Confirms molecular weight consistent with barium salt of phosphorylated hexose.
  • X-ray Crystallography : Used in some studies to confirm the coordination geometry of barium with the phosphate group.
  • Elemental Analysis : Confirms the presence and ratio of barium, phosphorus, carbon, hydrogen, and oxygen.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce a variety of phosphorylated compounds .

Mechanism of Action

The mechanism of action of barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for enzymes involved in phosphorylation, leading to the formation of phosphorylated intermediates that play crucial roles in various biochemical processes . The barium ion may also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Key Compounds for Comparison:

D-Fructose-6-Phosphate Disodium Salt

  • Molecular Formula : C₆H₁₁Na₂O₉P
  • Molecular Weight : 304.1–306.11 g/mol
  • CAS : 26177-86-6
  • Solubility : Highly water-soluble (100 mg/mL)
  • Role : Central intermediate in glycolysis; used in enzyme assays and metabolic research .

Barium(2+);[(2R,3R,4S)-2,3,4,6-Tetrahydroxy-5-oxohexyl] Dihydrogen Phosphate Molecular Formula: C₆H₁₄BaO₁₂P₂ (inferred from analogous salts) Molecular Weight: Estimated ~400 g/mol (barium’s atomic weight significantly increases mass compared to sodium salts) . Solubility: Likely lower than sodium salts due to barium’s larger ionic radius and stronger lattice energy.

D-Galactose-6-Phosphate Barium Salt Molecular Formula: C₆H₁₅BaO₉P Molecular Weight: 399.48 g/mol CAS: 4198-47-4 Solubility: Not explicitly reported, but barium salts generally exhibit lower aqueous solubility than alkali metal salts. Role: Used in niche biochemical studies, particularly galactose metabolism .

Table 1: Comparative Properties of Hexose Phosphate Salts
Property D-Fructose-6-Phosphate Disodium Salt Barium Fructose-6-Phosphate D-Galactose-6-Phosphate Barium Salt
Molecular Formula C₆H₁₁Na₂O₉P C₆H₁₄BaO₁₂P₂ C₆H₁₅BaO₉P
Molecular Weight 304.1–306.11 g/mol ~400 g/mol 399.48 g/mol
CAS Number 26177-86-6 Not reported 4198-47-4
Solubility in Water 100 mg/mL Likely low Not reported
Primary Use Glycolysis research Structural studies Galactose metabolism studies

Biochemical and Functional Differences

  • Sugar Backbone :

    • The fructose-6-phosphate derivatives (sodium and barium salts) are involved in glycolysis, whereas galactose-6-phosphate participates in the Leloir pathway for galactose utilization .
    • Stereochemical differences at the 3rd and 4th carbons distinguish fructose (R configuration) from galactose (S configuration) derivatives, affecting enzyme specificity .
  • Cation Effects :

    • Sodium salts are preferred in aqueous biochemical assays due to high solubility, while barium salts may precipitate proteins or inhibit enzymes, limiting their utility in solution-based studies .
    • Barium’s heavier atomic mass makes its salts useful in X-ray crystallography for phase determination .

Biological Activity

Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate is a compound that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.

  • Molecular Formula : Ba(H₂PO₄)₂
  • Molecular Weight : 331.31 g/mol
  • CAS Number : 13466-20-1

This compound is known for its solubility in water and various organic solvents, which facilitates its use in biological systems.

1. Cell Proliferation and Viability

Research indicates that barium ions can enhance cell proliferation when used as a crosslinking agent in biomaterials. For instance, studies have shown that barium crosslinked alginate microcapsules significantly increased the proliferation rates of encapsulated cells. Specifically:

  • Fibroblast Cells : Proliferation increased by approximately 21 times after 7 days of culture.
  • Osteoblast Cells : Showed a proliferation increase of about 13.5 times after 21 days .

2. Biocompatibility

Barium dihydrogen phosphate has been evaluated for its biocompatibility in various in vitro and in vivo studies:

  • In Vitro Studies : Hemolysis assays demonstrated that barium-containing biomaterials exhibited improved biocompatibility compared to control groups. The hemolysis rates were correlated with the concentration of barium oxide in bioactive glasses .
  • In Vivo Studies : Barium-laden constructs showed no toxicity upon subcutaneous implantation in animal models, indicating their potential for safe use in biomedical applications .

3. Bone Regeneration

Barium's role in bone regeneration has been highlighted through its ability to enhance the formation of hydroxyapatite (HAp) when incorporated into calcium phosphate ceramics. The incorporation of barium ions led to:

  • Increased apatite formation after immersion in simulated body fluid (SBF) for 21 days.
  • Enhanced osteoconductivity and osteointegration properties .

Case Study 1: Barium Crosslinked Alginate Microcapsules

A study conducted on diabetic mice demonstrated that islets encapsulated in barium-crosslinked alginate microcapsules achieved normoglycemia. The encapsulated islets were able to reverse diabetes for nearly one year, showcasing the effectiveness of barium as a crosslinking agent in promoting cell viability and function .

Case Study 2: Bone-Like Apatite Formation

Another investigation focused on the effects of barium substitution in calcium phosphate ceramics. The results indicated that barium substitution significantly enhanced the growth of bone-like apatite layers on the ceramic surfaces, suggesting its potential application in bone tissue engineering .

Summary of Findings

Property Observation
Cell ProliferationIncreased by up to 21 times with fibroblasts
BiocompatibilityImproved hemolysis rates; non-toxic in vivo
Bone RegenerationEnhanced apatite formation; osteoconductivity improved

Q & A

Q. What are the optimal methods for synthesizing barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate, and how can purity be validated?

Methodological Answer : Synthesis typically involves controlled neutralization of phosphoric acid derivatives with barium salts under inert conditions to avoid hydrolysis. For purity validation:

  • Use X-ray crystallography (as referenced for structural determination of barium phosphate analogs) to confirm stereochemical integrity .
  • HPLC or ion chromatography (as applied in reagent-grade phosphate preparation) ensures absence of ionic impurities .
  • Thermogravimetric analysis (TGA) identifies hydration states, critical for reproducibility in hydrated forms .

Q. How can researchers prepare stable phosphate buffers using this compound for biochemical assays?

Methodological Answer :

  • Adjust pH using stoichiometric ratios of acidic/basic phosphate forms (e.g., dihydrogen vs. hydrogen phosphate). For example, in a pH 6.6 buffer , combine with sodium chloride and potassium salts, then calibrate with HCl/NaOH (similar to 0.2 M phosphate buffer protocols) .
  • Validate buffering capacity via potentiometric titration and confirm stability under assay conditions (e.g., temperature, ionic strength) .

Advanced Research Questions

Q. How does the stereochemistry of [(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] influence enzyme interactions in phosphatase activity assays?

Methodological Answer :

  • Conduct molecular docking simulations to model interactions with alkaline phosphatase active sites, leveraging the compound’s hydroxyl/oxo groups as potential binding motifs .
  • Compare activity kinetics (e.g., Km, Vmax) with stereoisomers or analogs lacking specific hydroxyl groups. Use chemiluminescent substrates (e.g., CDP-Star) to detect enzymatic cleavage sensitivity .

Q. What advanced spectroscopic techniques resolve the coordination environment of barium in this complex?

Methodological Answer :

  • Extended X-ray Absorption Fine Structure (EXAFS) probes barium’s local coordination to phosphate oxygens and hydroxyl groups .
  • Solid-state NMR (e.g., <sup>31</sup>P and <sup>137</sup>Ba NMR) elucidates phosphate-barium bonding dynamics and crystallographic disorder .

Q. How can researchers address contradictions in hydration state characterization using spectroscopic data?

Methodological Answer :

  • Perform parallel experiments with controlled humidity to isolate hydration effects. Compare TGA, XRD, and <sup>1</sup>H NMR data across hydration conditions .
  • Apply multivariate analysis to deconvolute overlapping spectral peaks (e.g., IR/Raman bands for hydroxyl vs. water vibrations) .

Q. How can this compound’s polyphosphate structure inform its role in ceramic or phosphor material synthesis?

Methodological Answer :

  • Use sol-gel synthesis to incorporate the compound into ceramic matrices, leveraging its phosphate groups as crosslinkers. Characterize thermal stability via DSC and crystallinity via powder XRD .
  • Evaluate photoluminescence properties in phosphor applications by doping with rare-earth ions (e.g., Eu<sup>3+</sup>), measuring emission spectra under UV excitation .

Q. Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound’s properties into a broader hypothesis-driven study?

Methodological Answer :

  • Align with Guiding Principle 2 of evidence-based inquiry: Link its stereochemical specificity to enzymatic recognition theories (e.g., lock-and-key vs. induced fit models) .
  • Design experiments using reagent-grade standards (per USP/ACS guidelines) to minimize batch variability and ensure reproducibility .

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